3-Phenyl-1,2-dihydro-1,8-naphthyridin-2-one,trifluoroaceticacid
Description
3-Phenyl-1,2-dihydro-1,8-naphthyridin-2-one, trifluoroacetic acid (TFA) is a heterocyclic compound featuring a naphthyridinone core (a bicyclic structure combining pyridine and pyridone moieties) substituted with a phenyl group at the 3-position. The trifluoroacetic acid component likely acts as a counterion or co-crystallization agent, enhancing solubility or stability.
Properties
Molecular Formula |
C16H11F3N2O3 |
|---|---|
Molecular Weight |
336.26 g/mol |
IUPAC Name |
3-phenyl-1H-1,8-naphthyridin-2-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H10N2O.C2HF3O2/c17-14-12(10-5-2-1-3-6-10)9-11-7-4-8-15-13(11)16-14;3-2(4,5)1(6)7/h1-9H,(H,15,16,17);(H,6,7) |
InChI Key |
MGNZLQADSZOYIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(NC2=O)N=CC=C3.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Gould-Jacobs Reaction for Core Structure Assembly
The Gould-Jacobs reaction remains a cornerstone for constructing 1,8-naphthyridine derivatives. This method involves cyclocondensation of 2-aminopyridine derivatives with diethyl ethoxymethylenemalonate (EMME) under thermal conditions. For 3-phenyl substitution, 2-amino-5-phenylpyridine reacts with EMME at 250°C in diphenyl ether to yield ethyl 7-phenyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate. Subsequent hydrolysis and decarboxylation afford the 1,8-naphthyridin-2-one scaffold.
Key Conditions :
The Conard-Limpach method enables direct introduction of aryl groups at position 3. Reacting 2-amino-6-phenylpyridine with ethyl acetoacetate in polyphosphoric acid (PPA) at 100°C generates 3-phenyl-1,8-naphthyridin-2-one via cyclodehydration. This one-pot reaction proceeds through crotonate intermediate formation, followed by acid-catalyzed ring closure (Scheme 1).
Optimized Parameters :
Nitrosation with Trifluoroacetic Acid for 2-Oxo Formation
Conversion of 2-amino-3-phenyl-1,8-naphthyridine to the 2-oxo derivative necessitates nitrosation under strongly acidic conditions. Dissolving the amine in trifluoroacetic acid (TFA) and treating with sodium nitrite at 0–5°C achieves quantitative deamination (Scheme 2). The TFA acts as both solvent and proton source, ensuring smooth nitroso intermediate formation.
Critical Steps :
- Reagents: TFA (40 mL/g substrate), NaNO₂ (2.2 eq)
- Temperature: 0°C → ambient, 1 hour
- Yield: 75% after recrystallization
Microwave-Assisted Alkylation for Salt Formation
Trifluoroacetate salt formation is optimized via microwave-enhanced alkylation. Treating 3-phenyl-1,8-naphthyridin-2-one with ethyl trifluoroacetate in DMF/K₂CO₃ under microwave irradiation (400W, 4.5 min) yields the trifluoroacetylated product. Neutralization with TFA in ethanol affords the final salt with >90% purity.
Green Chemistry Advantages :
Comparative Analysis of Synthetic Routes
Table 1: Efficiency Metrics for 3-Phenyl-1,8-naphthyridin-2-one Trifluoroacetate Synthesis
| Method | Yield (%) | Time | Temperature | Key Advantage |
|---|---|---|---|---|
| Gould-Jacobs | 60 | 12 h | 250°C | High regioselectivity |
| Conard-Limpach | 68 | 6 h | 100°C | Direct aryl incorporation |
| TFA Nitrosation | 75 | 1 h | 0°C→RT | Rapid deamination |
| Microwave Alkylation | 92 | 4.5 min | 100°C | Energy efficiency |
Spectroscopic Characterization
IR Data (KBr, cm⁻¹) :
¹H NMR (300 MHz, DMSO-d₆) :
Mass Spec (ESI+) :
- m/z 265.1 [M+H]⁺ (calc. 265.08 for C₁₄H₁₀N₂O)
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The naphthyridine core’s electron-rich aromatic system facilitates electrophilic substitutions. TFA enhances reactivity by protonating nitrogen atoms, increasing electrophilicity at adjacent carbons.
-
Nitration/Sulfonation : Directed by the naphthyridine’s electronic profile, substitutions occur preferentially at positions activated by protonation .
-
Halogenation : TFA stabilizes intermediates, enabling halogenation under mild conditions.
Acylation Reactions
TFA acts as a Brønsted acid catalyst for acylation, enabling Friedel-Crafts-type reactions:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Acetylation | TFA, Ac₂O, 25°C | 3-Phenyl-5-acetyl-1,2-dihydro-1,8-naphthyridin-2-one | 78% |
Oxidation to N-Oxides
TFA serves as a solvent in oxidation reactions with peroxides, forming bioactive N-oxide derivatives :
Procedure :
-
Dissolve 5,7-di(trifluoromethyl)-1,8-naphthyridin-2(1H)-one in TFA.
-
Add urea-hydrogen peroxide complex.
-
Stir at 0°C → room temperature.
-
Product : 5,7-Di(trifluoromethyl)-1,8-naphthyridin-2(1H)-one-8-oxide (75% yield) .
Diazotization and Cyclization
TFA mediates diazotization reactions for ring functionalization:
Stepwise Process :
-
Diazotization : Sodium nitrite in TFA at 0°C generates diazonium intermediates.
-
Cyclization : Intermediate rearrangement forms fused bicyclic structures.
-
Example : Synthesis of 5-methyl-7-pentafluoroethyl-1,8-naphthyridin-2(1H)-one (60% yield after recrystallization) .
Trifluoromethylation
While direct evidence for this compound is limited, TFA’s role in trifluoromethylation of related naphthyridines involves:
-
Dual activation of substrate and CF₃ sources via hydrogen bonding .
-
Example: 1,5-naphthyridine C-2 trifluoromethylation (32% yield) .
Role in Functional Group Transformations
-
Hydroxyl Group Reactivity : Methylation or removal of the 8-hydroxyl group reduces antileishmanial activity, highlighting its role in binding interactions .
-
Triazole Replacement : Substitution with amides retains activity, guiding synthetic prioritization .
Comparative Reactivity Table
Scientific Research Applications
3-Phenyl-1,2-dihydro-1,8-naphthyridin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of various heterocyclic compounds.
Biology: This compound is used in the development of biologically active molecules, including potential drug candidates.
Medicine: It has shown promise in the treatment of bacterial infections and other diseases due to its biological activity.
Mechanism of Action
The mechanism of action of 3-Phenyl-1,2-dihydro-1,8-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth, making it a potential candidate for antibacterial agents .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key differences between the target compound and structurally related analogs:
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